1-(4-Chlorobenzoyl)piperidine-4-carboxamide
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Overview
Description
1-(4-Chlorobenzoyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C13H15ClN2O2. It is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzoyl group and a carboxamide group.
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-Chlorobenzoyl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces supercoils into DNA. It is essential for the replication of bacteria and is the target of many antibiotics .
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication . The compound retains activity against strains representing all three subspecies of the M. abscessus complex .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA replication pathway . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death .
Result of Action
The molecular effect of this compound’s action is the inhibition of DNA gyrase, leading to the prevention of DNA supercoiling . On a cellular level, this results in the inhibition of bacterial growth and can lead to bacterial death .
Preparation Methods
The synthesis of 1-(4-Chlorobenzoyl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-chlorobenzoyl chloride.
Reaction Conditions: The piperidine is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Chlorobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-(4-Chlorobenzoyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating the interactions of piperidine derivatives with biological targets, including enzymes and receptors.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-(4-Chlorobenzoyl)piperidine: This compound lacks the carboxamide group, which may affect its reactivity and biological activity.
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid: The presence of a carboxylic acid group instead of a carboxamide group can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-3-1-10(2-4-11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWALKCHVWKGTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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